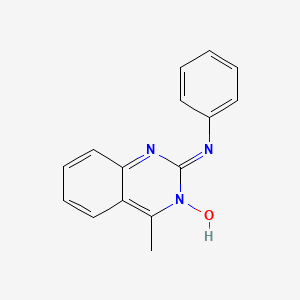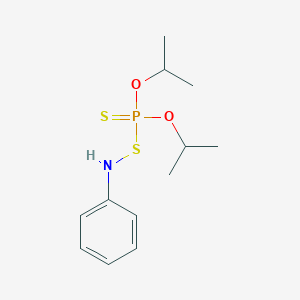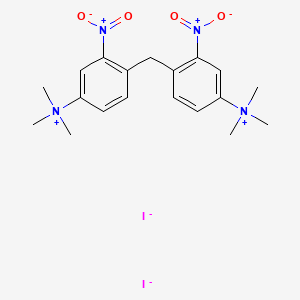phenylphosphanium CAS No. 63712-92-5](/img/structure/B14486400.png)
[2-(1-Chlorocyclopentyl)ethyl](oxo)phenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chlorocyclopentyl)ethylphenylphosphanium: is a chemical compound with the molecular formula C₁₃H₁₇ClOP It is characterized by the presence of a chlorocyclopentyl group attached to an ethyl chain, which is further connected to an oxo-phenylphosphanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chlorocyclopentyl)ethylphenylphosphanium involves the reaction of cyclopentanone with ethylphenylphosphine in the presence of a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Chlorocyclopentyl)ethylphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorocyclopentyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(1-Chlorocyclopentyl)ethylphenylphosphanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for developing new synthetic methodologies .
Biology: The compound’s potential biological activity is of interest for studying enzyme interactions and cellular processes. It may serve as a probe in biochemical assays to investigate specific pathways .
Medicine: In medicine, research is ongoing to explore the compound’s potential therapeutic applications. Its ability to interact with biological targets suggests it could be a candidate for drug development .
Industry: Industrially,
Propiedades
Número CAS |
63712-92-5 |
|---|---|
Fórmula molecular |
C13H17ClOP+ |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
2-(1-chlorocyclopentyl)ethyl-oxo-phenylphosphanium |
InChI |
InChI=1S/C13H17ClOP/c14-13(8-4-5-9-13)10-11-16(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2/q+1 |
Clave InChI |
GUEQQXVVUGWWOK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CC[P+](=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


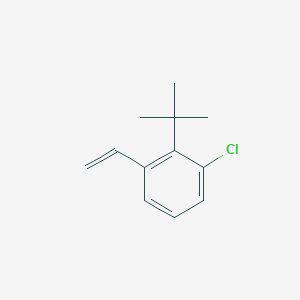
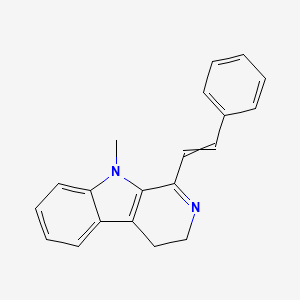
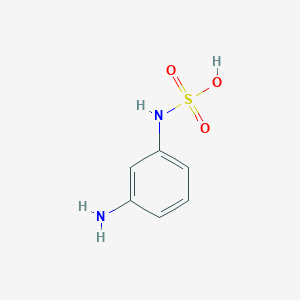

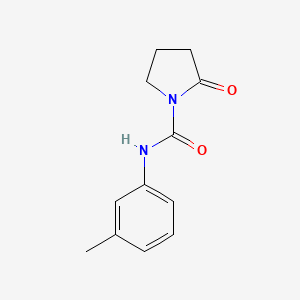

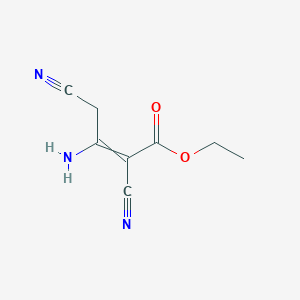
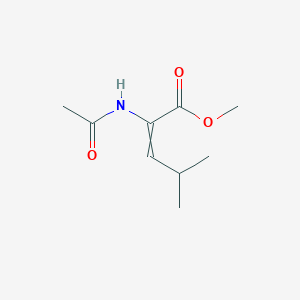
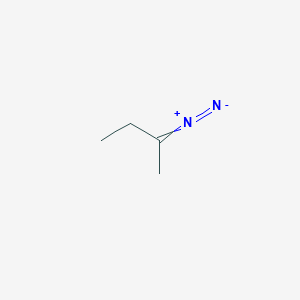
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
